6-Hydroxypregn-4-ene-3,20-dione
Overview
Description
“6-Hydroxypregn-4-ene-3,20-dione” is a chemical compound with the molecular formula C21H30O3 . It has an average mass of 330.461 Da and a monoisotopic mass of 330.219482 Da . It is also known as 6α-Hydroxy Progesterone or 6α-Hydroxypregn-4-ene-3,20-dione . It is functionally related to progesterone .
Synthesis Analysis
The synthesis of 6-Hydroxypregn-4-ene-3,20-dione involves 6-hydroxylation of 17,21-trihydroxypregn-4-ene-3,20-dione and 11 beta, 21-dihydroxypregn-4-ene-3,20-dione . This is achieved by autoxidation or by oxidation with 3-chloroperbenzoic acid, of the 3-methoxy-pregna-3,5-dienes of the latter two steroids .
Molecular Structure Analysis
The molecular structure of 6-Hydroxypregn-4-ene-3,20-dione can be found in various databases such as ChemSpider and PubChem . The structure is also available as a 2D Mol file .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Hydroxypregn-4-ene-3,20-dione include a density of 1.2±0.1 g/cm3, a boiling point of 490.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.8 mmHg at 25°C . It has an enthalpy of vaporization of 87.3±6.0 kJ/mol and a flash point of 264.7±25.2 °C . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .
Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized and characterized in various studies. For instance, Kraan et al. (1993) describe the synthesis of 6 alpha, 17,21- and 6 beta, 17,21-trihydroxypregn-4-ene-3,20-dione and other related compounds. They utilized methods like autoxidation and oxidation with 3-chloroperbenzoic acid for synthesis and employed techniques like nuclear magnetic resonance and mass spectrometry for characterization (Kraan et al., 1993).
Biochemical Studies
Ewald, Werbin, and Chaikoff (1965) investigated the presence of 17-hydroxypregnenedione isomerase in beef adrenal cortex, indicating the importance of such compounds in adrenal gland functions (Ewald, Werbin, & Chaikoff, 1965).
Hormonal Research
Papers like the one by Pasqualini (1964) discuss the conversion of tritiated-18-hydroxy-corticosterone to aldosterone by human cortico-adrenal gland and adrenal tumor, showing the role of such compounds in hormonal pathways (Pasqualini, 1964).
Phototransformation Studies
Girdhar et al. (2007) focused on the phototransformation of related steroids, which is relevant in understanding the chemical properties and reactions of steroids under different conditions (Girdhar, Faruk, Suri, & Ishar, 2007).
Safety And Hazards
When handling 6-Hydroxypregn-4-ene-3,20-dione, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19?,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCLWZOSAFOXFL-UHPWKVKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxypregn-4-ene-3,20-dione | |
CAS RN |
604-20-6 | |
Record name | 6-Hydroxyprogesterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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